molecular formula C26H27ClN2O B13750965 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone CAS No. 25174-65-6

4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone

Cat. No.: B13750965
CAS No.: 25174-65-6
M. Wt: 419.0 g/mol
InChI Key: ORMJQSPHTHSBLF-UHFFFAOYSA-N
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Description

4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a benzyl group and a phenethyl ketone moiety, which includes a p-chlorophenyl group. Its unique structure contributes to its varied chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzophenone with benzylpiperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like toluene. The mixture is heated to facilitate the formation of the desired ketone product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone involves its interaction with specific molecular targets. The compound can modulate oxidative phosphorylation pathways, affecting cellular energy production. It also interacts with enzymes and receptors involved in inflammatory responses, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: Shares the p-chlorophenyl group but lacks the piperazine and benzyl moieties.

    Benzylpiperazine: Contains the piperazine ring with a benzyl group but lacks the phenethyl ketone structure.

Uniqueness

4-Benzylpiperazinyl beta-(p-chlorophenyl)phenethyl ketone is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets sets it apart from simpler analogs .

Properties

CAS No.

25174-65-6

Molecular Formula

C26H27ClN2O

Molecular Weight

419.0 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C26H27ClN2O/c27-24-13-11-23(12-14-24)25(22-9-5-2-6-10-22)19-26(30)29-17-15-28(16-18-29)20-21-7-3-1-4-8-21/h1-14,25H,15-20H2

InChI Key

ORMJQSPHTHSBLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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